molecular formula C12H10Cl2N2 B12299107 Benzyl-(2,6-dichloro-pyridin-4-yl)-amine

Benzyl-(2,6-dichloro-pyridin-4-yl)-amine

Cat. No.: B12299107
M. Wt: 253.12 g/mol
InChI Key: DUTQVASSZKFZPQ-UHFFFAOYSA-N
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Description

Benzyl-(2,6-dichloro-pyridin-4-yl)-amine is a chemical compound characterized by the presence of a benzyl group attached to a pyridine ring substituted with two chlorine atoms at positions 2 and 6

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl-(2,6-dichloro-pyridin-4-yl)-amine typically involves the reaction of 2,6-dichloro-4-pyridinecarboxylic acid with benzylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: Benzyl-(2,6-dichloro-pyridin-4-yl)-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The chlorine atoms on the pyridine ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced forms of the compound with hydrogen atoms replacing the chlorine atoms.

    Substitution: Substituted derivatives with nucleophiles replacing the chlorine atoms.

Scientific Research Applications

Benzyl-(2,6-dichloro-pyridin-4-yl)-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Benzyl-(2,6-dichloro-pyridin-4-yl)-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Benzyl-(2,6-dichloro-pyridin-4-yl)-amine can be compared with other similar compounds, such as:

    N-(2,6-dichloro-pyridin-4-yl)-N’-phenylurea (DCPPU): Known for its cytokinin activity and used in plant growth regulation.

    N-(2-chloropyridin-4-yl)-N’-phenylurea (CPPU): Another cytokinin with applications in agriculture.

    Thidiazuron (TDZ): A synthetic cytokinin used in plant tissue culture and agriculture.

The uniqueness of this compound lies in its specific structure and the resulting biological activities, which may differ from those of the similar compounds listed above.

Properties

Molecular Formula

C12H10Cl2N2

Molecular Weight

253.12 g/mol

IUPAC Name

N-benzyl-2,6-dichloropyridin-4-amine

InChI

InChI=1S/C12H10Cl2N2/c13-11-6-10(7-12(14)16-11)15-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,15,16)

InChI Key

DUTQVASSZKFZPQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=CC(=NC(=C2)Cl)Cl

Origin of Product

United States

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